Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2
Overview
Description
Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 is a synthetic peptide compound. The “Cbz” stands for carbobenzyloxy, a protecting group used in peptide synthesis to protect the amino group from unwanted reactions. This compound is composed of a sequence of amino acids: DL-alanine, DL-proline, DL-leucine, and glycine, with an amide group at the C-terminus. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by the Cbz group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is added using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or HATU.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 can undergo various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: The peptide can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Hydrogenation: Pd/C, H2 gas, room temperature.
Oxidation: KMnO4 or OsO4, aqueous or organic solvents.
Reduction: LiAlH4 or NaBH4, anhydrous conditions.
Substitution: NaOCH3 or NH3, typically in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation will yield the deprotected peptide, while oxidation may result in the formation of carboxylic acids or aldehydes.
Scientific Research Applications
Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 has several applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate reaction mechanisms.
Biology: The compound is used in studies of enzyme-substrate interactions, particularly with proteases like prolyl endopeptidase.
Medicine: Research involving this peptide focuses on its potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques like high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 involves its interaction with specific molecular targets, such as enzymes. For example, prolyl endopeptidase can hydrolyze the peptide bond at the proline residue, leading to the formation of smaller peptide fragments. The Cbz group protects the amino terminus, preventing unwanted side reactions during synthesis and allowing for selective deprotection under mild conditions.
Comparison with Similar Compounds
Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 can be compared with other similar compounds, such as:
Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-OH: Similar structure but with a free carboxyl group at the C-terminus instead of an amide group.
Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-OMe: Similar structure but with a methyl ester group at the C-terminus.
This compound: Similar structure but with different amino acid sequences or protecting groups.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the Cbz protecting group, which allows for selective reactions and applications in various research fields.
Properties
IUPAC Name |
benzyl N-[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O6/c1-15(2)12-18(21(31)26-13-20(25)30)28-22(32)19-10-7-11-29(19)23(33)16(3)27-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H2,25,30)(H,26,31)(H,27,34)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHWZPBUCYICGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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